molecular formula C4H3F3O2 B3425280 4,4,4-Trifluorocrotonic acid CAS No. 406-94-0

4,4,4-Trifluorocrotonic acid

Cat. No.: B3425280
CAS No.: 406-94-0
M. Wt: 140.06 g/mol
InChI Key: QZBAYURFHCTXOJ-OWOJBTEDSA-N
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Description

4,4,4-Trifluorocrotonic acid, also known as 4,4,4-Trifluoro-2-butenoic acid, is an organic compound with the molecular formula C4H3F3O2. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a crotonic acid structure. This compound is notable for its high reactivity and unique chemical properties, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,4-Trifluorocrotonic acid can be synthesized through a multi-step process involving the reaction of hydrogen fluoride with butyraldehyde in the presence of a strong acid catalyst to form butenal. The butenal is then oxidized in the presence of fluoroboric acid and oxygen to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorocrotonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated acids .

Scientific Research Applications

Chemistry

  • Building Block for Fluorinated Compounds : TFCA serves as a precursor for synthesizing more complex fluorinated compounds, which are crucial in developing new materials with specialized properties .
  • Reactivity Studies : Researchers utilize TFCA to study reaction mechanisms involving fluorinated substrates, providing insights into the behavior of fluorinated compounds in organic synthesis.

Biology

  • Enzyme Interaction Studies : TFCA is instrumental in investigating enzyme interactions. Its fluorinated groups enhance the binding affinity to enzymes such as hydrolases and oxidoreductases, allowing researchers to study metabolic pathways and enzyme kinetics .
  • Cellular Effects : The compound influences cellular processes by modulating signaling pathways like MAPK/ERK, affecting cell proliferation and differentiation. This makes it a valuable tool in cellular biology research.

Medicine

  • Therapeutic Potential : Ongoing research explores TFCA's potential as a therapeutic agent. Its unique properties may lead to the development of new drugs targeting specific diseases. For instance, fluorinated compounds have been pivotal in drug design for conditions like cancer and neurological disorders .
  • Diagnostic Tools : TFCA is being investigated for use in positron emission tomography (PET) imaging. The incorporation of fluorine into imaging agents enhances their effectiveness in medical diagnostics .

Industry

  • Specialty Chemicals Production : In industry, TFCA is utilized for producing specialty chemicals that require specific fluorinated characteristics. This includes applications in agrochemicals and dyes, where its unique properties can improve efficacy and performance .

Case Studies

Application AreaCase StudyFindings
ChemistrySynthesis of Fluorinated CompoundsTFCA was used as a starting material leading to high-yield synthesis of complex fluorinated derivatives with enhanced properties.
BiologyEnzyme KineticsStudies demonstrated that TFCA acts as an inhibitor for certain enzymes, significantly altering metabolic pathways.
MedicineDrug DevelopmentResearch on TFCA derivatives showed potential as new drug candidates for treating various diseases due to their improved bioactivity .
IndustryAgrochemical IntermediatesTFCA derivatives were successfully developed as intermediates for herbicides, showing increased effectiveness compared to non-fluorinated counterparts .

Biological Activity

4,4,4-Trifluorocrotonic acid (TFCA) is a fluorinated compound that has garnered attention in various fields, including pharmaceuticals and agricultural chemistry. Its unique trifluoromethyl group significantly influences its biological activity, making it a valuable intermediate in drug development and agrochemical formulations.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H5F3O2\text{C}_5\text{H}_5\text{F}_3\text{O}_2

This compound features a crotonic acid backbone with three fluorine atoms attached to the carbon at the 4-position. The presence of these electronegative fluorine atoms enhances the lipophilicity and reactivity of the compound, impacting its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Pharmaceutical Applications : TFCA is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its trifluoromethyl group enhances selectivity and efficacy against specific biological pathways .
  • Agricultural Chemistry : The compound is incorporated into agrochemicals like herbicides and insecticides due to its ability to modify metabolic pathways in pests, leading to improved crop protection .
  • Metabolic Effects : Studies suggest that fluorinated amino acids, including TFCA, may inhibit various metabolic processes by mimicking natural substrates in enzymatic reactions .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
PharmaceuticalIntermediate for drugs targeting neurological conditions ,
AgriculturalUsed in herbicides and insecticides for pest control ,
Metabolic InhibitionPotential to inhibit metabolic processes by mimicking natural substrates
Enzyme InteractionMay act as a suicide inhibitor for specific enzymes

Case Study: Neurological Drug Development

In one notable study, researchers synthesized various derivatives of TFCA to evaluate their efficacy as potential treatments for neurological disorders. The results indicated that modifications to the trifluoromethyl group could enhance binding affinity to target receptors involved in neurotransmission .

Case Study: Agrochemical Formulation

A separate study focused on the incorporation of TFCA into a new class of herbicides. The findings demonstrated that crops treated with these formulations exhibited increased resistance to common pests while maintaining yield levels comparable to untreated controls .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Electronegativity Effects : The high electronegativity of fluorine alters the electronic properties of the molecule, enhancing its interaction with biological targets .
  • Lipophilicity : The introduction of fluorine increases the lipophilicity of TFCA, facilitating its passage through cellular membranes and enhancing bioavailability .
  • Enzyme Interaction : TFCA's structural similarity to natural substrates allows it to interact with enzymes in a manner that can either inhibit or enhance their activity depending on the context .

Properties

IUPAC Name

(E)-4,4,4-trifluorobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBAYURFHCTXOJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(F)(F)F)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289701
Record name (2E)-4,4,4-Trifluoro-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-94-0, 71027-02-6
Record name (2E)-4,4,4-Trifluoro-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-4,4,4-Trifluoro-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluorocrotonic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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